molecular formula C15H18O3 B133268 Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate CAS No. 880088-78-8

Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate

Cat. No. B133268
CAS RN: 880088-78-8
M. Wt: 246.3 g/mol
InChI Key: PXFHOZWONRQTBM-UHFFFAOYSA-N
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Description

Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate (MCP) is a cyclopropanecarboxylic acid-based ester with a wide range of applications in the fields of biochemistry and medicine. It is a highly versatile compound that can be used as a reagent in organic syntheses, as an intermediate in the preparation of other compounds, and as a tool in scientific research.

Scientific Research Applications

Drug Production

“Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate” can be used in the production of drugs . For instance, it is involved in the synthesis of Fexofenadine , a well-known antihistamine used to treat symptoms of seasonal allergic rhinitis and chronic idiopathic urticaria

properties

IUPAC Name

methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-15(2,14(17)18-3)12-8-6-11(7-9-12)13(16)10-4-5-10/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFHOZWONRQTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477008
Record name methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate

CAS RN

880088-78-8
Record name methyl 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ35697ERV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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